Potassium (3-Cyanophenyl)trifluoroborate
Overview
Description
Potassium (3-Cyanophenyl)trifluoroborate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability under moisture and air, making them valuable reagents in organic synthesis . This compound is particularly used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
Potassium (3-Cyanophenyl)trifluoroborate is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling reactions . These reactions are typically catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound forms a carbon-carbon (C-C) bond with aryl halides, either in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The cross-coupling reactions involving this compound and aryl halides lead to the formation of new organic compounds. This process is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules .
Pharmacokinetics
Like other similar compounds, its bioavailability is likely to be influenced by factors such as its physical form, purity, and the conditions under which it is stored .
Result of Action
The primary result of the action of this compound is the formation of new C-C bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide involved in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at ambient temperatures . Additionally, the presence of a suitable catalyst and the right thermal conditions are crucial for its effective functioning .
Preparation Methods
The synthesis of potassium trifluoroborates typically involves the reaction of boronic acids with potassium bifluoride. For Potassium (3-Cyanophenyl)trifluoroborate, the process begins with the preparation of 3-cyanophenylboronic acid, which is then treated with potassium bifluoride to yield the desired trifluoroborate salt . The reaction conditions usually involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures .
Chemical Reactions Analysis
Potassium (3-Cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (3-Cyanophenyl)trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium (3-Cyanophenyl)trifluoroborate can be compared with other potassium trifluoroborates, such as:
- Potassium (4-Butylphenyl)trifluoroborate
- Potassium (4-Carbamoylphenyl)trifluoroborate
- Potassium Trifluoro (4-Nitrophenyl)borate
What sets this compound apart is its specific functional group (the cyano group), which can influence its reactivity and the types of reactions it can undergo. This makes it a unique and valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;(3-cyanophenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLGUGARUCKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C#N)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635797 | |
Record name | Potassium (3-cyanophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-46-0 | |
Record name | Potassium (3-cyanophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium (3-Cyanophenyl)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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